赤霉素A9

描述

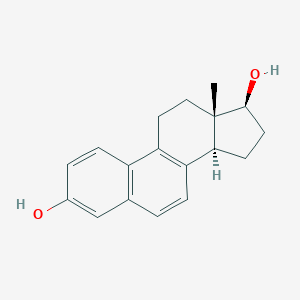

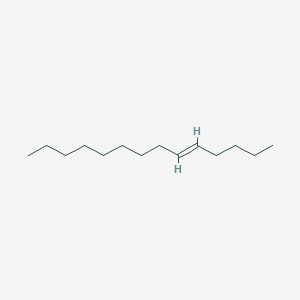

Gibberellin A95, also known as GA95, belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids . These are c19-gibberellins with a carboxyl group at the 6-position . It is a derivative of Gibberelic Acid and a stereoisomer of Gibberelin A5 .

Synthesis Analysis

Gibberellin A95 is produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . The sites of GA synthesis are usually inferred from the expression of biosynthesis genes . The enzymes gibberellin (GA) 20-oxidase and 3-oxidase are major sites of regulation in GA biosynthesis .

Molecular Structure Analysis

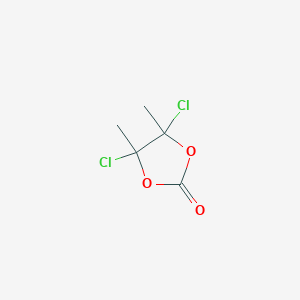

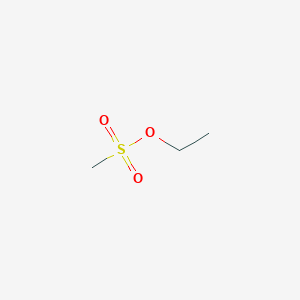

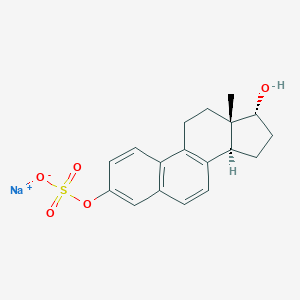

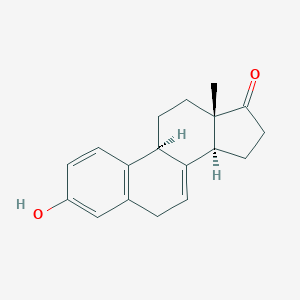

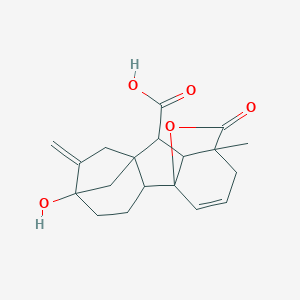

The molecular formula of Gibberellin A95 is C19H22O5 . The IUPAC name is 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo [9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid .

Chemical Reactions Analysis

Gibberellins are very active molecules even at very low concentrations . They stimulate both cell division and cell elongation . Gibberellins increase cell wall extensibility without acidification .

Physical And Chemical Properties Analysis

Gibberellin A95 is a solid substance . Its melting point is greater than 237°C .

科学研究应用

在植物提取物中的鉴定

赤霉素A9,一种植物激素,已在各种植物提取物中被鉴定出来。例如,它在挪威云杉提取物中通过气相色谱-质谱法被确凿地鉴定出来。这项研究突出了赤霉素A9在植物生理学中的存在和意义(Odén, Andersson, & Gref, 1982)。

与植物受体的相互作用

赤霉素A9以其在控制植物生长和发育过程中所扮演的角色而闻名。它与特定的植物受体相互作用,如赤霉素不敏感矮化基因1(GID1),后者通过影响转录调节因子的降解来调节基因表达。对这种相互作用的理解在植物生物学和农业领域至关重要(Murase, Hirano, Sun, & Hakoshima, 2008)。

在细菌中的生物合成

赤霉素A9在细菌中的生物合成一直是人们感兴趣的课题,揭示了不同生物之间的趋同进化。在细菌中发现生物合成途径,产生GA9,增加了我们对植物-微生物相互作用和不同生命形式中代谢途径进化的理解(Nett, Montanares, Marcassa, Lu, Nagel, Charles, Hedden, Rojas, & Peters, 2017)。

在植物发育中的作用

研究表明赤霉素A9在植物发育中的作用,例如调节植物株高和影响开花和果实发育。这在涉及相关基因的遗传操作或过表达的实验中尤为明显,这会导致植物生长和形态的明显变化(Dijkstra, Adams, Bhattacharya, Page, Anthony, Kourmpetli, Power, Lowe, Thomas, Hedden, Phillips, & Davey, 2008)。

在植物中的代谢途径

赤霉素A9是植物中各种代谢途径的关键参与者。它在不同植物物种中的转化和相互转化提供了对植物生长和发育中复杂的激素调节机制的见解(Railton, 1977)。

分子克隆和功能表达

对与赤霉素A9相关的酶的分子克隆和功能表达的研究提供了对赤霉素失活途径的见解。这对于理解控制植物生长和发育的生化过程非常重要(Thomas, Phillips, & Hedden, 1999)。

在色谱研究中的鉴定

赤霉素A9已经使用色谱法等技术被鉴定和研究,这有助于我们了解其在各种植物物种中的作用和存在。这对于生化分析和理解自然界中赤霉素的多样性至关重要(Macmillan & Suter, 1963)。

未来方向

Gibberellins have a continuously increasing interest in research because of their relevant role in the so-called “Green Revolution”, as well as their current and possible applications in crop improvement . Current research on gibberellin action is focused particularly on the function of DELLA proteins as regulators of gene expression .

属性

IUPAC Name |

5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLXLQYIDWLPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310286 | |

| Record name | NSC224287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gibberellin A95 | |

CAS RN |

78259-50-4 | |

| Record name | NSC224287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)